molecular formula C9H7BrN2O B1522316 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1033202-08-2

8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1522316
CAS No.: 1033202-08-2
M. Wt: 239.07 g/mol
InChI Key: BUUMCTHNWPJIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H7BrN2O . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrN2O/c1-6-2-8(10)9-11-3-7(5-13)12(9)4-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of the compound is 239.07 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in aqueous syntheses of methylimidazo[1,2-a]pyridines and other related compounds. These syntheses do not require the deliberate addition of a catalyst, suggesting potential in streamlined chemical processes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
  • It is a key component in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which are being explored for their potential as tyrosyl-tRNA synthetase inhibitors (Zainab Jabri et al., 2023).

Potential in Pharmaceutical Research

In Molecular Biology

  • A study developed an unnatural hydrophobic base pair involving a derivative of this compound, which demonstrates its utility in expanding the genetic alphabet and potentially advancing molecular biology research (T. Mitsui et al., 2003).

Application in Material Science

  • The compound is used in the synthesis of fluorescent molecular rotors, indicating its potential application in developing new materials with specific optical properties (S. D. Jadhav & N. Sekar, 2017).

Corrosion Inhibition

  • In an industrial application, a similar compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has been studied for its corrosion inhibition properties, which could suggest similar utilities for 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (E. Ech-chihbi et al., 2017).

Antimicrobial Research

Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-8(10)9-11-3-7(5-13)12(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUMCTHNWPJIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674516
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-08-2
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.